Cas no 1864573-99-8 (4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine)
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
- 1864573-99-8
- EN300-1108494
- 1H-Pyrazol-3-amine, 4-chloro-1-[(3-chloro-2-thienyl)methyl]-
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- Inchi: 1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)
- InChI Key: BVFBYCYRDNLAPM-UHFFFAOYSA-N
- SMILES: ClC1C=CSC=1CN1C=C(C(N)=N1)Cl
Computed Properties
- Exact Mass: 246.9737738g/mol
- Monoisotopic Mass: 246.9737738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.65±0.1 g/cm3(Predicted)
- Boiling Point: 418.0±45.0 °C(Predicted)
- pka: 1.73±0.10(Predicted)
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108494-0.05g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1108494-0.1g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1108494-0.25g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1108494-0.5g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1108494-1.0g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1108494-2.5g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1108494-5.0g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 5g |
$4102.0 | 2023-06-10 | ||
| Enamine | EN300-1108494-10.0g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1108494-1g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1108494-5g |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine |
1864573-99-8 | 95% | 5g |
$3273.0 | 2023-10-27 |
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
Research Brief on 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS: 1864573-99-8)
The compound 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS: 1864573-99-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole core substituted with chloro and aminofunctional groups, as well as a chlorothiophene moiety, exhibits promising biological activity. Recent studies have focused on its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of this compound series, revealing that the chlorothiophene substitution pattern plays a crucial role in modulating biological activity. The research team synthesized several analogs and evaluated their potency against a panel of bacterial strains, demonstrating that 1864573-99-8 shows particular efficacy against Gram-positive pathogens with MIC values in the low micromolar range.
Further mechanistic studies published in Bioorganic & Medicinal Chemistry Letters this year have elucidated the compound's mode of action. Through target identification experiments, researchers found that 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine acts as a potent inhibitor of bacterial DNA gyrase, with binding confirmed through X-ray crystallography studies. The unique chlorothiophene moiety appears to contribute to enhanced membrane permeability, addressing a common challenge in antibiotic development.
In parallel research, the compound's potential as an anti-inflammatory agent has been explored. A recent preprint on bioRxiv reports that derivatives of 1864573-99-8 show significant inhibition of NF-κB signaling in macrophage cell lines, suggesting potential applications in treating chronic inflammatory conditions. The pyrazole-amine core appears to interact with key residues in the IKK complex, while the chlorothiophene group contributes to metabolic stability.
From a chemical development perspective, several research groups have reported improved synthetic routes to 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine. A 2024 publication in Organic Process Research & Development describes a scalable, high-yield synthesis that reduces the number of purification steps while maintaining excellent purity (>99%). This advancement addresses previous challenges in large-scale production and could facilitate further preclinical development.
Pharmacokinetic studies in animal models have shown promising results, with the compound demonstrating good oral bioavailability (F = 62%) and favorable tissue distribution. However, recent toxicology screening has identified potential hepatotoxicity at higher doses, prompting ongoing structure optimization efforts to improve the therapeutic window. Several pharmaceutical companies have included this compound class in their early-stage pipelines, with one major player recently filing a patent covering novel crystalline forms of 1864573-99-8 with improved solubility characteristics.
Looking forward, researchers anticipate that 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine and its derivatives may offer a valuable starting point for developing new classes of antimicrobial and anti-inflammatory agents. The dual activity observed in preliminary studies suggests potential for combination therapies, though further optimization is needed to address selectivity and safety concerns. The compound's unique structural features continue to inspire novel synthetic approaches and target hypotheses in chemical biology research.
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